molecular formula C10H9NO2 B8511901 5-(Pyridin-2-yl)pent-4-ynoic acid

5-(Pyridin-2-yl)pent-4-ynoic acid

Cat. No.: B8511901
M. Wt: 175.18 g/mol
InChI Key: SHOSENGPSODWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-yl)pent-4-ynoic acid is a synthetic alkyne-containing carboxylic acid derivative featuring a pyridine ring at the C5 position of a pent-4-ynoic acid backbone. This compound combines the structural rigidity of an alkyne with the hydrogen-bonding and π-interaction capabilities of the pyridinyl group, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition and ligand design.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-pyridin-2-ylpent-4-ynoic acid

InChI

InChI=1S/C10H9NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,2,7H2,(H,12,13)

InChI Key

SHOSENGPSODWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

(a) (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (Compound A)

  • Structure: Features a 2,4-dichlorobenzyl substituent at the C2 position of the pent-4-ynoic acid backbone.
  • Key Interactions :
    • Hydrogen bond between the carbonyl oxygen and Gln215 (2.202 Å).
    • π–π interaction between the dichlorobenzyl group and Tyr201 (4.127 Å) .
  • Activity : IC50 values and Gibbs free energy (–6.4 kcal/mol) suggest strong collagenase inhibition .

(b) (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid (Compound B)

  • Structure : Differs from Compound A in the chlorine substitution pattern (2,6-dichloro vs. 2,4-dichloro).
  • Key Interactions :
    • Shorter hydrogen bond (1.961 Å) with Gln213.
    • Slightly elongated π–π interaction (4.249 Å) with Tyr201 .
  • Activity : Similar IC50 to Compound A, with marginally improved binding affinity (–6.5 kcal/mol) .

(c) 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic Acid (Compound C)

  • Structure: Contains a pyridinyl group with a trifluoromethyl substituent and a shorter (butanoic acid) chain.

(d) 5-(Pyridin-2-yl)pent-4-ynoic Acid (Target Compound)

  • Structure: Lacks the dichlorobenzyl and amino groups of Compounds A/B but retains the pyridinyl moiety.
  • Expected Interactions :
    • Pyridinyl nitrogen may form hydrogen bonds (e.g., with Gln215).
    • Alkyne rigidity could stabilize binding conformations.

Physicochemical and Pharmacokinetic Properties

Property Compound A Compound B Compound C Target Compound (Expected)
Molecular Weight ~300 g/mol ~300 g/mol ~264 g/mol ~205 g/mol
logP 2.8 (estimated) 2.9 (estimated) 1.5–2.0 1.2–1.8
Hydrogen Bond Donors 2 2 2 1
TPSA 80 Ų 80 Ų 70 Ų 60 Ų
Solubility Moderate Moderate High Moderate-High

Notes:

  • The target compound’s reduced molecular weight and lower logP (vs.
  • The absence of chlorine substituents may decrease metabolic stability but reduce toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.